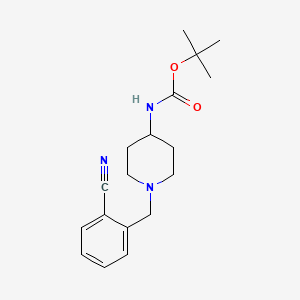
3-Amino-5-tert-butylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"3-Amino-5-tert-butylthiophene-2-carboxylic acid" is a chemical compound that finds relevance in various fields due to its unique structural and functional properties. This compound is part of the broader family of thiophene derivatives, which are known for their applications in materials science, chemistry, and pharmaceuticals. The interest in such compounds arises from their potential utility as building blocks in organic synthesis and functional materials.
Synthesis Analysis
The synthesis of thiophene derivatives bearing amino acids, including structures similar to "this compound," involves various strategies. One approach reported the synthesis of mono and terthiophenes substituted with alanine, showcasing methods relevant to the synthesis of amino acid-functionalized thiophenes (McTiernan & Chahma, 2010). Another study detailed the synthesis of all four stereoisomers of a closely related compound, indicating the versatility of synthetic routes available (Bakonyi et al., 2013).
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex, with studies often employing X-ray diffraction and computational methods to elucidate their configuration. For instance, research on similar thiophene-based compounds has provided insights into their crystal packing and molecular interactions, which are crucial for understanding their reactivity and properties (Tao et al., 2020).
Chemical Reactions and Properties
Thiophene derivatives participate in a variety of chemical reactions, leveraging the reactivity of both the thiophene ring and functional groups such as the amino and carboxylic acid moieties. These reactions enable the modification and functionalization of the core structure, tailoring its properties for specific applications. Studies have explored the reactivity of these compounds under different conditions, highlighting their versatility (Mosey et al., 2008).
Scientific Research Applications
Genosensor Development
3-Amino-5-tert-butylthiophene-2-carboxylic acid is used in the synthesis of functionalized polythiophenes for genosensor development. This involves the covalent attachment of amino-end modified oligonucleotide probes to the carboxylic acid group of the polymer, enabling the detection of complementary ODNs (Peng et al., 2007).
Solar Cell Performance Enhancement
The compound plays a role in enhancing solar cell performance. Its derivatives, when used as conductive polymer precursors, have shown improved photovoltaic cell efficiency. This is particularly evident with polymers containing a carboxylic acid group, indicating a strong bond to TiO2 layers in solar cells (Yoon et al., 2011).
Fluorescent Sensor for Protein Detection
A derivative of this compound, namely terthiophene carboxylic acid, has been synthesized and applied as a fluorescent biosensor. It shows enhanced monomer and dimer emission upon binding to specific proteins like Bovine Serum Albumin and Lectin from Triticum, making it a promising reagent for protein analysis (Hu et al., 2016).
Synthesis of Polythiophenes and Thiophene Derivatives
The compound is pivotal in the synthesis of functionalized polythiophenes and thiophene derivatives. These have applications in a range of fields including materials science, where they are used for developing conducting polymers and electrochemical sensors (McTiernan & Chahma, 2010).
Catalyzing Chemical Reactions
This compound and its derivatives are used in catalyzing various chemical reactions. This includes facilitating the synthesis of other complex organic compounds, which have diverse applications in pharmaceuticals and chemical research (Villalgordo et al., 1996).
Safety and Hazards
The compound is associated with some hazards, as indicated by the GHS07 pictogram . It carries the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Biochemical Pathways
As research progresses, we can expect to gain more insight into the pathways this compound affects and their downstream effects .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, and further studies are needed to determine them .
Result of Action
The molecular and cellular effects of 3-Amino-5-tert-butylthiophene-2-carboxylic acid’s action are currently unknown due to the lack of research on this compound .
properties
IUPAC Name |
3-amino-5-tert-butylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)6-4-5(10)7(13-6)8(11)12/h4H,10H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAABFBOAFWTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid](/img/structure/B2493735.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide](/img/structure/B2493736.png)



![N-(5-chloro-2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2493741.png)




